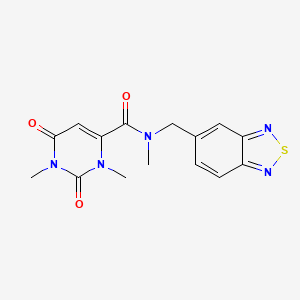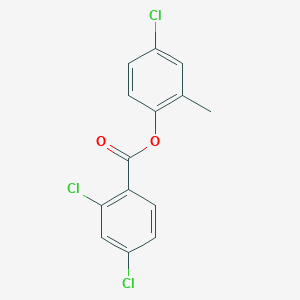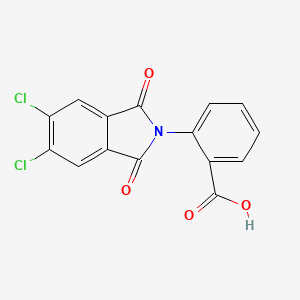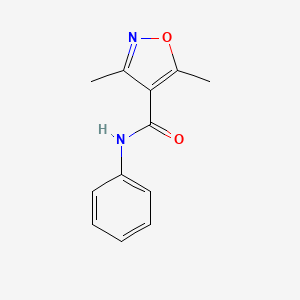![molecular formula C15H18N4O3 B5525641 N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxadiazole derivatives, including those similar to the compound , typically involves the cyclization of hydrazides with various carboxylic acids or their derivatives. For instance, compounds with structural similarities have been synthesized from acetic acids and substituted benzoyl chlorides, showcasing moderate to excellent activity in pharmacological screenings (Ravinaik et al., 2021). Another synthesis route involves the refluxing of 1,3,4-oxadiazole-2-thiol with chloroethyl morpholine hydrochloride, characterized by various spectroscopic techniques (Mamatha S.V et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through spectroscopic methods like NMR, IR, and Mass spectrometry, and in some cases, single-crystal X-ray diffraction studies. For example, a related compound was found to belong to the monoclinic system with specific lattice parameters, providing insights into the arrangement of molecules in the crystalline state (Mamatha S.V et al., 2019).
Aplicaciones Científicas De Investigación
Anticancer Applications
One of the key research areas for compounds structurally related to N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide is their potential in anticancer therapy. Studies have shown that derivatives of 1,3,4-oxadiazole, which share a core structural similarity with the compound of interest, exhibit significant anticancer activity against various cancer cell lines. For example, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed, synthesized, and evaluated for their anticancer efficacy. These compounds displayed moderate to excellent activities against breast, lung, colon, and ovarian cancer cell lines, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial and Anti-inflammatory Properties
The antimicrobial and anti-inflammatory potentials of 1,3,4-oxadiazole derivatives have also been a significant focus of research. For instance, novel 1,3,4-triazole derivatives synthesized from reactions involving various ester ethoxycarbonylhydrazones and primary amines showed good to moderate activities against tested microorganisms (Bektaş et al., 2010). These findings highlight the compound's potential in developing new antimicrobial agents.
Antioxidant and Anti-TB Activities
Research has extended into the antioxidant and anti-tuberculosis (TB) capabilities of related compounds. For instance, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and evaluated for its biological activities, including antibacterial, antioxidant, anti-TB, and anti-diabetic effects. The compound exhibited remarkable anti-TB activity and superior anti-microbial activity, suggesting its potential in treating TB and related infections (Mamatha S.V et al., 2019).
Inhibition of HIV-1 Replication
Furthermore, N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, including those with structural similarities to the compound of interest, have been synthesized and identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. Initial biological studies highlighted derivatives that showed promising activity against HIV-1 replication, underlining the potential use of such compounds in antiviral therapies (Che et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-18(15(20)19-7-9-21-10-8-19)11-13-16-14(17-22-13)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCCMYZALAMBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)
![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)
![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)
![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)

![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)
![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)

![N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B5525631.png)
![6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5525635.png)